5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJBBVBHDUTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 5-amino-1-benzylpyrazole with 2-methylbenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired pyrazolo[3,4-d]pyrimidin-4-one scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of microwave-assisted synthesis or other green chemistry techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidin-4-one core allows for diverse substitutions, which significantly influence physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds:
Substituent Variations and Molecular Properties
*Estimated based on structural formula.
Solubility and Stability
- The hydroxyethyl derivative (CAS: 922919-20-8) has higher aqueous solubility due to its polar group, whereas brominated or aromatic analogs (e.g., 4-bromobenzyl) exhibit lower solubility but greater stability .
- Allyl-substituted compounds (e.g., 5-allyl-6-benzyl) may face oxidative degradation, limiting their shelf life .
Key Research Findings
Substituent Effects : Electron-withdrawing groups (nitro, bromo) enhance bioactivity but reduce solubility. Benzyl and methylphenyl groups optimize lipophilicity for membrane penetration .
Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidin-4-one core allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .
Therapeutic Potential: While the target compound lacks reported data, its structural analogs show promise in oncology and infectious disease research .
Q & A
Q. What are the optimized synthetic routes for 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include:
- Condensation reactions using substituted phenylhydrazines and ketones in ethanol with glacial acetic acid (5% v/v) to form intermediates .
- Vilsmeier-Haack-Arnold formylation with POCl₃/DMF for ring closure .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, improving yields up to 85% .
- Catalysts : Copper triflate or palladium-based catalysts reduce reaction times by 30–50% in coupling steps .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl and methylphenyl groups) with δ 7.2–8.1 ppm for aromatic protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 375.388) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (3:7) .
- HPLC-PDA : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity in pyrazolo[3,4-d]pyrimidine derivatives?
- Substituent Effects :
- Benzyl vs. Nitrophenyl groups : Nitro groups enhance kinase inhibition (IC₅₀: 0.8 µM vs. 5.2 µM for benzyl) due to electron-withdrawing effects .
- Chlorophenyl substitution : Increases antibacterial activity (MIC: 12.5 µg/mL vs. >50 µg/mL for methylphenyl) by improving membrane penetration .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CDK2 or EGFR .
Q. What experimental designs are recommended to analyze contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., CDK2 ADP-Glo™) with cellular proliferation tests (MTT assays) to validate target engagement .
- Buffer conditions : Test pH (6.5–8.0) and ionic strength to identify assay-specific artifacts .
- Data normalization : Use reference inhibitors (e.g., staurosporine for kinases) to control for batch-to-batch variability .
Q. What strategies are effective for elucidating the mechanism of kinase inhibition by this compound?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- X-ray crystallography : Co-crystallize with CDK2/cyclin E to resolve binding modes (PDB deposition recommended) .
- Cellular pathway analysis : Use phospho-proteomics (LC-MS/MS) to map downstream signaling changes (e.g., pRb suppression in cancer cells) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., -OH or -SO₃H) to reduce LogP from 3.8 to 2.1, improving solubility .
- Metabolic stability : Perform microsomal assays (human liver microsomes) with LC-MS analysis to identify metabolic hotspots (e.g., demethylation sites) .
- In silico modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict bioavailability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
